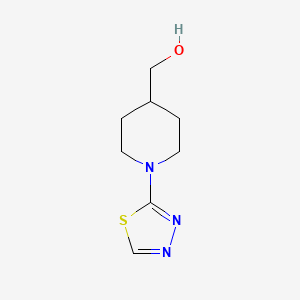

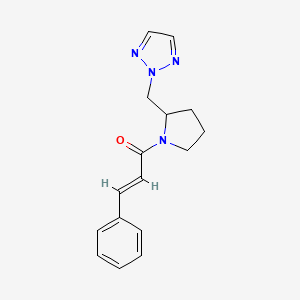

![molecular formula C16H15N3O B2894214 (E)-1-(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)-3-苯基丙-2-烯-1-酮 CAS No. 1798422-47-5](/img/structure/B2894214.png)

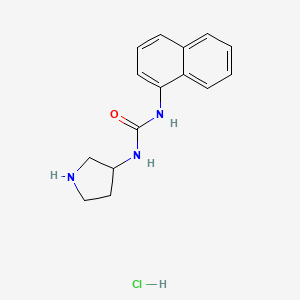

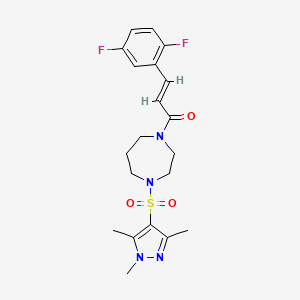

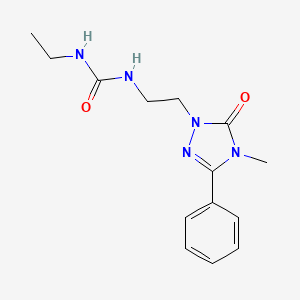

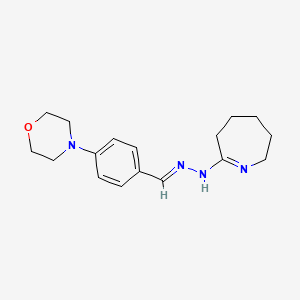

(E)-1-(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)-3-苯基丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

-

One-Pot Three-Component Reaction

- A recent study by Bhosle et al describes a green, efficient, and catalyst-free synthesis of DHPY derivatives using DIPEAc (diisopropylethylamine acetate) as a solvent and catalyst. The reaction involves aldehydes, barbituric acid, and ammonium acetate/urea. The method offers advantages such as short reaction time, substrate compatibility, and ease of recovery.

-

Domino Knoevenagel Condensation/Michael Addition/Cyclization Cascade

科学研究应用

Antioxidant Activity

Some pyrido[4,3-d]pyrimidine derivatives have been found to exhibit antioxidant activity . They can inhibit lipid peroxidation and interact with glutathione, which is a crucial antioxidant in the body .

Anticancer Agents

Pyrido[4,3-d]pyrimidine derivatives have shown potential as anticancer agents . They have demonstrated cytotoxic activity against various cancer cell lines, including A549, HT29, H460, and H1975 .

EGFR Inhibitors

Certain pyrido[4,3-d]pyrimidine derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein that plays a key role in cell growth and proliferation, and its overexpression is often associated with various types of cancer .

Synthesis of Tetrahydropteroic Acid Derivatives

Pyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives have potential applications in medicinal chemistry .

Fluorescent Materials for OLEDs

While not directly related to the exact compound , similar structures such as pyrido[2,3-b]pyrazine have been used in the design of full-color fluorescent materials for high-performance Organic Light Emitting Diodes (OLEDs) .

Lipoxygenase (LOX) Inhibitors

Some pyrido[4,3-d]pyrimidine derivatives have been found to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids . LOX inhibitors have potential therapeutic applications in inflammatory diseases .

作用机制

Target of Action

Similar compounds have shown to target protein kinases, which play active roles in signal transduction pathways in humans . Dysfunction of these kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .

Mode of Action

For instance, some compounds inhibit the synthesis of prostaglandins, which are key players in inflammatory responses .

Biochemical Pathways

It’s known that kinase inhibitors, like this compound, can affect a variety of cellular processes, including cell division, survival, and apoptosis .

Pharmacokinetics

It’s known that the pharmacokinetic properties of similar compounds are directly linked to their stability in hepatocytes and whole blood . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its chemical stability.

Result of Action

Similar compounds have shown good in vitro anti-proliferative activities against various cell lines . Some of them were even more potent than known inhibitors like ibrutinib .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

属性

IUPAC Name |

(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)19-9-8-15-14(11-19)10-17-12-18-15/h1-7,10,12H,8-9,11H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGLEBVTFUJRNL-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

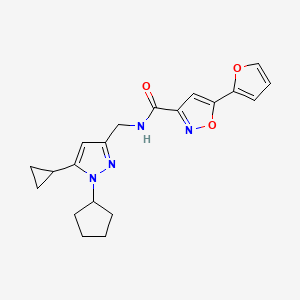

![4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2894131.png)

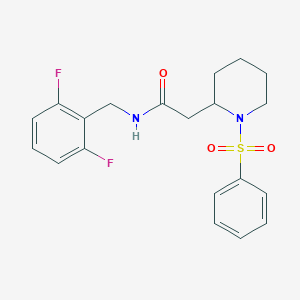

![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)